4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid
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Overview
Description
4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring substituted with an amino group, a chlorophenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by functional group modifications to introduce the amino, chlorophenyl, and benzoic acid groups.
Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone. For instance, reacting 4-chloroacetophenone with hydrazine hydrate in the presence of an acid catalyst can yield 4-(4-chlorophenyl)-3-methyl-1H-pyrazole.
Amination: The introduction of the amino group at the 5-position of the pyrazole ring can be achieved through nitration followed by reduction. Nitration of 4-(4-chlorophenyl)-3-methyl-1H-pyrazole with nitric acid, followed by reduction with a suitable reducing agent like tin(II) chloride, yields 5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazole.
Coupling with Benzoic Acid: The final step involves coupling the amino-substituted pyrazole with benzoic acid. This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst), and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction of the nitro group (if present) can yield the corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like tin(II) chloride or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.
Substitution: Nucleophiles such as sodium methoxide or ammonia can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, 4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the pyrazole ring and the amino group makes it a candidate for the development of drugs targeting specific enzymes or receptors. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its structural rigidity and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of 4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The amino group can form hydrogen bonds with biological targets, while the chlorophenyl group can participate in hydrophobic interactions. The benzoic acid moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-3-methyl-1H-pyrazole: Lacks the amino and benzoic acid groups, making it less versatile in terms of chemical reactivity and biological activity.
5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazole: Similar structure but lacks the benzoic acid moiety, which may affect its solubility and overall pharmacokinetic properties.
4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]acetic acid: Similar structure but with an acetic acid group instead of a benzoic acid group, which may influence its reactivity and biological interactions.
Uniqueness
4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid is unique due to the combination of its functional groups, which confer a balance of hydrophobic and hydrophilic properties. This makes it a versatile compound for various applications, from chemical synthesis to potential therapeutic uses.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-[5-amino-4-(4-chlorophenyl)-3-methylpyrazol-1-yl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-10-15(11-2-6-13(18)7-3-11)16(19)21(20-10)14-8-4-12(5-9-14)17(22)23/h2-9H,19H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASSNPIQQZUGDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=C(C=C2)Cl)N)C3=CC=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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